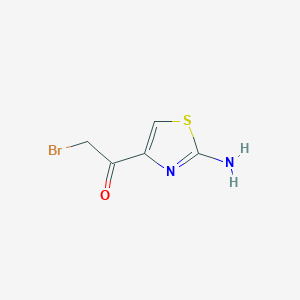![molecular formula C9H9N3O2 B058599 2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole CAS No. 120209-26-9](/img/structure/B58599.png)
2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole (DMNB) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. DMNB is a highly versatile compound that can be used in a variety of fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. The ROS can then interact with cellular components, leading to cell death or damage. This compound has been shown to be effective against a range of cancer cell lines, including breast, colon, and lung cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. This compound can induce apoptosis, or programmed cell death, in cancer cells. This compound can also induce oxidative stress, which can lead to cell damage or death. In addition, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole has several advantages for lab experiments. It is a highly versatile compound that can be used in a variety of fields, including biochemistry, pharmacology, and materials science. This compound is also relatively easy to synthesize and can be produced in large quantities with high purity. However, this compound has some limitations for lab experiments. It is a toxic compound that can be harmful to cells and tissues. This compound also requires exposure to light to be effective, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole. One area of research is the development of new photosensitizers based on this compound for the treatment of cancer and other diseases. Another area of research is the development of new fluorescent probes based on this compound for the detection of metal ions and other molecules. Finally, research could focus on the optimization of the synthesis method of this compound to improve its yield and purity.
Conclusion
In conclusion, this compound is a highly versatile compound that has been widely used in scientific research due to its unique properties and potential applications. This compound can be synthesized through a multistep process and can be used as a fluorescent probe, photosensitizer, and precursor for the synthesis of other compounds. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could focus on the development of new photosensitizers and fluorescent probes, as well as the optimization of the synthesis method.
Métodos De Síntesis
2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole can be synthesized through a multistep process that involves the reaction of 2,5-dimethyl-1H-benzo[d]imidazole with nitric acid and sulfuric acid. The reaction results in the formation of this compound, which can be purified through recrystallization. The synthesis method of this compound is well-established, and the compound can be produced in large quantities with high purity.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole has been widely used in scientific research due to its unique properties and potential applications. This compound can be used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound can also be used as a photosensitizer for the treatment of cancer and other diseases. In addition, this compound has been used as a precursor for the synthesis of other compounds with potential applications in materials science and drug discovery.
Propiedades
Número CAS |
120209-26-9 |
|---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
2,5-dimethyl-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-7-8(11-6(2)10-7)4-9(5)12(13)14/h3-4H,1-2H3,(H,10,11) |
Clave InChI |
IRQHNJIDNUFDHZ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1[N+](=O)[O-])N=C(N2)C |
SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C |
SMILES canónico |
CC1=CC2=C(C=C1[N+](=O)[O-])N=C(N2)C |
Sinónimos |
1H-Benzimidazole,2,5-dimethyl-6-nitro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide](/img/structure/B58527.png)






